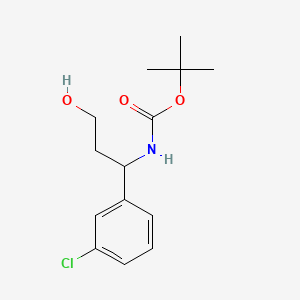

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFZBXMBURWPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857257 | |

| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314406-54-6 | |

| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol

Introduction

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected amino group and a chlorinated phenyl ring, makes it a valuable intermediate for the synthesis of various biologically active compounds, including potential therapeutic agents. This guide provides an in-depth, technically-focused overview of a reliable and efficient method for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.

Strategic Approach to Synthesis

The most logical and widely applicable strategy for the synthesis of this compound involves a two-step process starting from the corresponding Boc-protected amino acid, Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid. This precursor is commercially available or can be synthesized, providing a solid foundation for the subsequent reduction.[1] The core of this synthetic route lies in the chemoselective reduction of the carboxylic acid functionality to a primary alcohol, while preserving the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

The chosen method, a mixed anhydride reduction, is favored for its mild reaction conditions, high yields, and compatibility with the Boc protecting group.[2][3] This approach avoids the use of harsh reducing agents like lithium aluminum hydride, which could potentially cleave the Boc group.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid

-

Ethyl chloroformate

-

Triethylamine (TEA)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Mixed Anhydride Formation:

-

To a solution of Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

-

Stir the solution for 10-15 minutes.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

-

Reduction to the Alcohol:

-

In a separate flask, prepare a solution of sodium borohydride (2.0-3.0 equivalents) in water.

-

Slowly add the sodium borohydride solution to the mixed anhydride reaction mixture at 0 °C. Vigorous gas evolution (hydrogen) may occur, so the addition should be controlled.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Data Summary

| Parameter | Expected Value |

| Starting Material | Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid |

| Key Reagents | Ethyl chloroformate, Sodium borohydride |

| Solvent | Tetrahydrofuran (THF), Water |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-6 hours |

| Typical Yield | 75-90% |

| Purification Method | Silica Gel Column Chromatography |

Causality and Experimental Choices

-

Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine functionality. It is stable to the basic conditions of the mixed anhydride formation and the nucleophilic attack of the borohydride reducing agent.[4] Its removal can be readily achieved under acidic conditions, which offers orthogonality to many other protecting groups used in organic synthesis.

-

Mixed Anhydride Intermediate: The activation of the carboxylic acid as a mixed anhydride with ethyl chloroformate is a critical step.[2] This enhances the electrophilicity of the carbonyl carbon, making it susceptible to reduction by the mild hydride donor, sodium borohydride. Direct reduction of the carboxylic acid with sodium borohydride is generally not feasible under these conditions.

-

Reducing Agent: Sodium borohydride is the preferred reducing agent due to its chemoselectivity. It readily reduces aldehydes, ketones, and activated carboxylic acid derivatives like mixed anhydrides, while being unreactive towards esters and amides under standard conditions. This selectivity is crucial for obtaining the desired amino alcohol without over-reduction or side reactions.

-

Temperature Control: Maintaining a low temperature (0 °C) during the formation of the mixed anhydride is essential to prevent side reactions, such as the formation of symmetrical anhydrides or racemization. The subsequent reduction is also initiated at a low temperature to control the initial exothermic reaction.

Conclusion

The synthesis of this compound via the mixed anhydride reduction of its corresponding Boc-protected amino acid is a robust and efficient method. This guide has provided a detailed protocol, a rationale for the experimental choices, and a visual representation of the synthetic workflow. By adhering to the principles of scientific integrity and leveraging established synthetic methodologies, researchers can confidently produce this valuable chiral intermediate for their drug discovery and development programs.

References

-

Chem Impex. Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

ResearchGate. An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol

Introduction

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, with the CAS Number 1314406-54-6, is a chiral amino alcohol derivative that serves as a valuable building block in contemporary medicinal chemistry and drug discovery.[1][2] Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine, a common strategy to enhance the stability and modulate the pharmacokinetic properties of bioactive molecules.[3] The presence of a 3-chlorophenyl moiety and a primary alcohol offers multiple points for synthetic elaboration, making it a versatile intermediate for the synthesis of more complex pharmaceutical agents.[4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also the underlying scientific principles and detailed experimental protocols for their determination. The methodologies described herein are grounded in authoritative standards, ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

The structural features of this compound, including a chiral center, a lipophilic aromatic ring, and hydrogen bonding capabilities, are pivotal in dictating its physical and biological properties.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (1-(3-chlorophenyl)-3-hydroxypropyl)carbamate | PubChem[5] |

| CAS Number | 1314406-54-6 | Alchem Pharmtech[1] |

| Molecular Formula | C₁₄H₂₀ClNO₃ | PubChem[5] |

| Molecular Weight | 285.77 g/mol | CymitQuimica[2] |

| Purity (Typical) | ≥95% | CymitQuimica[2] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a highly plausible and efficient synthetic route involves the reaction of 3-amino-3-(3-chlorophenyl)propan-1-ol with di-tert-butyl dicarbonate (Boc₂O). This method is a standard and widely adopted procedure for the Boc-protection of amines.[6]

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of 3-amino-3-(3-chlorophenyl)propan-1-ol in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate at 0°C.

-

Reaction Progression: Allow the reaction mixture to stir and gradually warm to room temperature over several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, water is added to the reaction mixture. The aqueous phase is then extracted with DCM.

-

Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic phase is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final compound.

Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Melting Point

The melting point is a fundamental physical property used to assess the purity and identity of a solid compound.[7][8] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

| Property | Expected Range | Significance |

| Melting Point | Solid at room temperature; specific range to be determined experimentally. | Indicator of purity; crucial for quality control.[9] |

Experimental Protocol: Capillary Melting Point Determination [10][11]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2°C per minute, approaching the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Solubility

Solubility, particularly in aqueous media at different pH values, is a critical factor influencing the absorption of orally administered drugs. The Biopharmaceutics Classification System (BCS) uses solubility data to classify drug substances.[12]

| Parameter | Expected Behavior | Significance |

| Aqueous Solubility | Likely low due to the lipophilic chlorophenyl and Boc groups. | Directly impacts bioavailability.[13] |

| Solubility in Organic Solvents | Expected to be soluble in solvents like methanol, ethanol, DMSO, and DCM. | Important for formulation and synthetic manipulation. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [13][14]

-

Medium Preparation: Prepare buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8) to mimic the physiological pH range of the gastrointestinal tract.

-

Sample Addition: Add an excess amount of the compound to a known volume of each buffer solution in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its distribution in the body.[15] For drug-like molecules, a LogP value between 0 and 5 is generally considered optimal.[16]

| Parameter | Predicted Value | Significance |

| LogP | Expected to be in the range of 2-4, indicating moderate lipophilicity. | Influences membrane permeability, protein binding, and metabolic stability.[17] |

Experimental Protocol: Shake-Flask Method for LogP Determination [15]

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Compound Addition: Dissolve a known amount of the compound in one of the phases.

-

Partitioning: Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique.

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) describes the tendency of a molecule to ionize at a given pH. This is crucial as the ionization state of a drug affects its solubility, permeability, and interaction with biological targets.[18] this compound has a weakly acidic N-H proton of the carbamate and a hydroxyl group, and potentially a weakly basic carbamate oxygen. The pKa of the N-H proton is expected to be relatively high.

| Group | Expected pKa | Significance |

| Carbamate N-H | >15 (weakly acidic) | Determines the charge state at physiological pH. |

| Hydroxyl O-H | ~16-18 (weakly acidic) | Influences hydrogen bonding interactions. |

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination [18]

-

Solution Preparation: Prepare a series of buffer solutions with a range of pH values.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum of the compound dissolved in each buffer solution.

-

Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorptivities against the pH.

-

pKa Determination: The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Boc Group: A sharp singlet around 1.4 ppm, integrating to 9 protons.

-

Aliphatic Protons: Multiplets in the range of 1.7-4.0 ppm corresponding to the -CH₂-CH₂-OH and the chiral -CH- protons.

-

Aromatic Protons: A series of multiplets in the aromatic region (7.0-7.5 ppm) characteristic of a 1,3-disubstituted benzene ring.

-

NH and OH Protons: Broad singlets that are exchangeable with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band around 3300-3500 cm⁻¹.

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

C-H Stretch (sp³): Bands just below 3000 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.

-

C-N Stretch: A band in the region of 1200-1300 cm⁻¹.

-

C-O Stretch: A band around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectral Data:

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: A peak corresponding to the molecular weight of the compound (285.77 g/mol ) or its protonated form.

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

-

Fragmentation: Common fragmentation patterns would include the loss of the Boc group, the tert-butyl group, and cleavage of the propanol chain.

Conclusion

This compound is a strategically designed chemical entity with significant potential as an intermediate in the synthesis of novel therapeutic agents. A thorough understanding and experimental determination of its physicochemical properties, as outlined in this guide, are fundamental for its effective utilization in drug discovery and development programs. The provided protocols, based on established scientific principles and regulatory guidelines, offer a robust framework for the comprehensive characterization of this and other related molecules.

References

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from NANOLAB. [Link]

-

Simply Drug Discovery. (2025, November 10). What is LogP? Retrieved from Simply Drug Discovery. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from ResolveMass Laboratories Inc. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com. [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from gmp-compliance.org. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from Westlab Canada. [Link]

-

Lu, X., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chromatography A, 1258, 161-167. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from Sai Life Sciences. [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from Analytical Testing Labs. [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from World Health Organization (WHO). [Link]

-

Zhang, Y., et al. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, 84(7), 3379-3386. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs. [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from World Health Organization (WHO). [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from Dow Development Labs. [Link]

-

The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from The Royal Society of Chemistry. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from Organic Syntheses. [Link]

-

National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from National Institutes of Health. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from National Institutes of Health. [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from Organic Syntheses. [Link]

-

PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from Cheméo. [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from Scholars Research Library. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

-

SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. Retrieved from NIST WebBook. [Link]

-

PubChem. (n.d.). Tert-butyl (1-(3-chlorophenyl)-3-hydroxypropyl)carbamate. Retrieved from PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. Retrieved from NIST WebBook. [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from Master Organic Chemistry. [Link]

-

Biochem TV. (2017, February 6). Calculating pKa's for an Amino Acid Titration Using Excel [Video]. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. Retrieved from NIST WebBook. [Link]

-

The MCAT Tutor. (2025, March 28). Quick Trick for pKa and Amino Acid Charge at Specific pH Questions [Video]. YouTube. [Link]

-

Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point [Video]. YouTube. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Tert-butyl (1-(3-chlorophenyl)-3-hydroxypropyl)carbamate | C14H20ClNO3 | CID 71742896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. promptpraxislabs.com [promptpraxislabs.com]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. thinksrs.com [thinksrs.com]

- 11. westlab.com [westlab.com]

- 12. who.int [who.int]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. acdlabs.com [acdlabs.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel chemical entity, 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol. In the absence of established pharmacological data, this document leverages a first-principles, structure-based approach to hypothesize and systematically investigate plausible biological targets. By deconstructing the molecule into its key pharmacophores—a propanolamine backbone, a 3-chlorophenyl group, and a Boc-protected amine—we identify three high-probability, distinct mechanisms of action: Beta-Adrenergic Receptor Antagonism , Voltage-Gated Sodium Channel Blockade , and Dopamine Receptor Modulation .

For each hypothesized mechanism, we present a complete, field-proven experimental workflow, from initial binding assays to functional cellular readouts. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade. Detailed methodologies for radioligand binding assays, functional cAMP assays, and whole-cell patch-clamp electrophysiology are provided, alongside illustrative diagrams and data interpretation frameworks. This guide serves as a complete roadmap for characterizing the pharmacological profile of this compound and unlocking its therapeutic potential.

Introduction and Structural Analysis

The compound this compound is a synthetic organic molecule for which the mechanism of action has not been described in the public domain. A thorough characterization requires a logical, evidence-based approach rooted in its chemical structure.

Molecular Structure:

-

Compound Name: 3-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)-1-propanol

-

CAS Number: 1314406-54-6[1]

-

Molecular Formula: C₁₄H₂₀ClNO₃[1]

-

Molecular Weight: 285.77 g/mol [1]

The structure contains several key features that suggest potential interactions with well-known biological target classes:

-

Propanolamine Core: The -CH(NH)-CH₂-CH₂OH scaffold is a classic pharmacophore found in the beta-blocker class of drugs (e.g., Propranolol). This structure is known to interact with beta-adrenergic receptors.[2][3]

-

3-Chlorophenyl Group: The substituted aromatic ring, particularly with a halogen at the meta position, is a common feature in centrally active agents, including those targeting monoamine receptors like dopamine. This moiety influences lipophilicity and binding orientation within receptor pockets.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic protecting group. In a research context, this compound may be a final molecule or an intermediate. For in vivo or cellular applications, metabolic cleavage of the Boc group to reveal the primary amine (-NH₂) is a strong possibility. Therefore, the pharmacological activity of both the Boc-protected parent compound and its deprotected primary amine metabolite must be considered.

-

Chiral Center: The carbon atom bonded to the chlorophenyl and amino groups is a chiral center. Biological activity is typically stereospecific; therefore, the racemic mixture should be resolved, and each enantiomer tested independently.

Based on this analysis, we propose three primary, testable hypotheses for the mechanism of action.

Hypothesis 1: Beta-Adrenergic Receptor Antagonism

The striking similarity of the propanolamine backbone to beta-blockers suggests that this compound (or its deprotected form) may act as a ligand for beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs) crucial for cardiovascular regulation.[4] The most likely mode of action would be competitive antagonism.

Signaling Pathway Overview: Canonical β-Adrenergic Receptor Activation

Stimulation of β-ARs (primarily β1 and β2) by endogenous catecholamines like norepinephrine leads to the activation of the Gs alpha subunit (Gαs).[5] Gαs, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[4][5] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to physiological effects such as increased heart rate and contractility.[3][6] An antagonist would block this cascade by preventing agonist binding.

Experimental Workflow: β-AR Target Validation

A two-stage process is essential: first, confirm direct binding to the receptor, and second, characterize the functional consequence of that binding.

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the affinity of the test compound for β-ARs by measuring its ability to displace a known high-affinity radioligand.[7][8][9]

-

Objective: Determine the binding affinity (Kᵢ) of the test compound for β1- and β2-adrenergic receptors.

-

Principle: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Dihydroalprenolol, a known β-AR antagonist) is incubated with a receptor source (membranes from cells expressing the target receptor). The unlabeled test compound is added in increasing concentrations, and its ability to compete with and displace the radioligand is measured.

-

Step-by-Step Methodology:

-

Receptor Membrane Preparation:

-

Culture HEK293 cells stably expressing either human β1-AR or β2-AR.

-

Harvest cells, wash with cold PBS, and homogenize in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration via a BCA assay. Aliquot and store at -80°C.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand (e.g., [³H]-DHA at its Kd concentration), and 100 µL of diluted membrane preparation.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM Propranolol), 50 µL radioligand, and 100 µL of membrane preparation.

-

Test Compound Wells: Add 50 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM), 50 µL radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Expected Outcome for a β-AR Ligand |

| IC₅₀ | A finite value, typically in the nM to µM range. |

| Kᵢ | A calculated affinity constant. Lower Kᵢ indicates higher affinity. |

| Hill Slope | Close to 1.0, indicating competitive binding at a single site. |

Protocol 2: HTRF cAMP Functional Assay

This assay determines whether the test compound acts as an antagonist by measuring its ability to block agonist-induced cAMP production.[10][11][12]

-

Objective: Determine the functional potency (IC₅₀) of the test compound as an antagonist.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a FRET-based technology.[13] In this competitive immunoassay, cAMP produced by the cell competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor. When the test compound antagonizes the receptor, agonist-induced cAMP levels fall, allowing more d2-cAMP to bind the antibody, bringing the donor and acceptor into proximity and generating a high HTRF signal.[14]

-

Step-by-Step Methodology:

-

Cell Plating: Seed cells expressing the target β-AR (e.g., CHO-K1-β2) into a 384-well plate and culture overnight.

-

Compound Addition (Antagonist Mode):

-

Aspirate the culture medium.

-

Add the test compound in serial dilutions to the wells.

-

Add control wells with buffer only (for maximum response) and a known antagonist (e.g., Propranolol) as a positive control.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Add a known β-AR agonist (e.g., Isoproterenol) at its EC₈₀ concentration to all wells except the basal control.

-

Incubate for 30 minutes at 37°C to stimulate cAMP production.

-

-

Cell Lysis and Detection:

-

Add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) in lysis buffer, as per the manufacturer's instructions (e.g., Cisbio).[12]

-

Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

-

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data: Set the average signal from the agonist-only wells to 0% inhibition and the average signal from the full antagonist control wells to 100% inhibition.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

| Parameter | Expected Outcome for a β-AR Antagonist |

| IC₅₀ | A finite value indicating the concentration needed to inhibit 50% of the agonist response. |

| Max Inhibition | Should approach 100%. |

| Agonist Activity | The compound should show no activity when tested alone (in agonist mode). |

Hypothesis 2: Voltage-Gated Sodium Channel Blockade

The combination of an aromatic ring and a protonatable amine is a common structural motif in local anesthetics and other drugs that block voltage-gated sodium channels (VGSCs).[15] These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[16][17] Blockade of these channels reduces membrane excitability.

Mechanism Overview: Voltage-Gated Sodium Channel Function

VGSCs cycle through three main states: closed (resting), open (activated), and inactivated.[16] Upon membrane depolarization to a threshold potential, the channels rapidly open, allowing an influx of Na⁺ ions that drives the rising phase of the action potential. They then quickly enter a non-conductive inactivated state before returning to the closed state upon repolarization. Channel blockers can stabilize one or more of these states, preventing the channel from conducting ions.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the entire cell membrane while controlling the membrane voltage. [18][19]

-

Objective: Determine if the test compound inhibits voltage-gated sodium currents (Iₙₐ) and characterize the nature of the block (e.g., tonic, use-dependent).

-

Principle: A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell interior. A voltage-clamp amplifier holds the membrane potential at a set value and records the current required to do so. By applying voltage steps that activate VGSCs, one can isolate and measure Iₙₐ in the absence and presence of the test compound.

-

Step-by-Step Methodology:

-

Cell Preparation: Use a cell line expressing a specific VGSC subtype of interest (e.g., HEK293 cells expressing human Naᵥ1.7). Plate cells on glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To isolate Iₙₐ, other channel blockers (e.g., for K⁺ and Ca²⁺ channels) may be added.

-

Internal (Pipette) Solution (mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium (Cs⁺) is used to block potassium channels from the inside.

-

-

Recording:

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.

-

Pull a glass micropipette to a resistance of 2-5 MΩ when filled with internal solution.

-

Under visual guidance, approach a single cell with the pipette and apply gentle suction to form a gigaseal.

-

Apply a brief pulse of stronger suction to rupture the membrane, achieving the whole-cell configuration.

-

-

Voltage Protocol:

-

Hold the cell at a negative resting potential where most channels are in the closed state (e.g., -100 mV).

-

Apply a brief depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit the inward Iₙₐ. Record the peak current amplitude.

-

Establish a stable baseline recording.

-

-

Compound Application:

-

Perfuse the test compound at increasing concentrations onto the cell.

-

At each concentration, repeat the voltage protocol and measure the peak Iₙₐ.

-

-

Use-Dependence Protocol (Optional): To test for use-dependent block, apply a high-frequency train of depolarizing pulses (e.g., 10 Hz) and measure the progressive reduction in current amplitude during the train.

-

-

Data Analysis:

-

Measure the peak inward current at each compound concentration.

-

Calculate the percentage of current inhibition relative to the baseline (control) current.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

| Parameter | Expected Outcome for a VGSC Blocker |

| Peak Iₙₐ Amplitude | Decreases in the presence of the compound. |

| IC₅₀ | A finite value indicating the concentration for 50% block. |

| Use-Dependence | For a use-dependent blocker, the IC₅₀ will be lower at higher stimulation frequencies. |

Hypothesis 3: Dopamine Receptor Modulation

The 3-chlorophenyl moiety is present in several CNS-active compounds, including those that interact with dopamine receptors. Dopamine receptors are GPCRs that are fundamental to motor control, motivation, and cognition. [20]The compound could potentially act as an agonist or antagonist at D1-like (Gs-coupled) or D2-like (Gi-coupled) receptor families. [21][22][]

Signaling Pathway Overview: D1 vs. D2 Receptor Pathways

-

D1-like Receptors (D1, D5): Couple to Gs protein, leading to activation of adenylyl cyclase and an increase in intracellular cAMP. [24]* D2-like Receptors (D2, D3, D4): Couple to Gi protein, leading to inhibition of adenylyl cyclase and a decrease in intracellular cAMP. [22][24]

Experimental Workflow: Dopamine Receptor Validation

The workflow is similar to that for β-ARs, involving initial binding assays followed by functional assays to determine the mode of action (agonist vs. antagonist).

Protocol 4: Dopamine Receptor Binding and Functional Assays

-

Objective: Determine the affinity and functional activity of the test compound at representative D1-like (e.g., D₁) and D2-like (e.g., D₂) receptors.

-

Methodology:

-

Binding Assays:

-

Perform radioligand competition binding assays as described in Protocol 1 .

-

Use cell membranes expressing human D₁ or D₂ receptors.

-

For D₁ receptors, use a radioligand like [³H]-SCH23390.

-

For D₂ receptors, use a radioligand like [³H]-Spiperone or [³H]-Raclopride.

-

Calculate the Kᵢ value for each receptor subtype.

-

-

Functional cAMP Assays:

-

Perform HTRF cAMP assays as described in Protocol 2 .

-

Use cell lines expressing either D₁ or D₂ receptors.

-

For D₁ Receptors (Gs-coupled):

-

Agonist Mode: Test the compound alone to see if it increases cAMP.

-

Antagonist Mode: Pre-incubate with the compound, then stimulate with a D₁ agonist (e.g., SKF-81297) to see if it blocks the cAMP increase.

-

-

For D₂ Receptors (Gi-coupled):

-

The assay must first be stimulated to produce a baseline level of cAMP. This is done by adding an agent like Forskolin, which directly activates adenylyl cyclase.

-

Agonist Mode: In the presence of Forskolin, test the compound alone to see if it decreases cAMP levels.

-

Antagonist Mode: In the presence of Forskolin, pre-incubate with the compound, then stimulate with a D₂ agonist (e.g., Quinpirole) to see if it blocks the cAMP decrease.

-

-

-

-

Data Analysis:

-

Calculate Kᵢ values from binding assays.

-

Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from functional assays.

-

| Receptor | Assay Mode | Expected Outcome for an Antagonist | Expected Outcome for an Agonist |

| D₁ (Gs) | Binding | Finite Kᵢ | Finite Kᵢ |

| Functional | Blocks agonist-induced cAMP increase (finite IC₅₀) | Increases cAMP (finite EC₅₀) | |

| D₂ (Gi) | Binding | Finite Kᵢ | Finite Kᵢ |

| Functional | Blocks agonist-induced cAMP decrease (finite IC₅₀) | Decreases Forskolin-stimulated cAMP (finite EC₅₀) |

Synthesis, Stereochemistry, and the Role of the Boc Group

The Boc group is commonly used in synthesis to protect an amine. [25]It is crucial to consider that this group may be metabolically labile. Therefore, the de-Boc'd version of the compound, 3-amino-3-(3-chlorophenyl)-1-propanol , should be synthesized and tested in parallel across all assays. The primary amine of the deprotected compound is more analogous to the secondary amine of classic beta-blockers and may possess significantly different (and likely higher) potency.

Furthermore, the chiral center necessitates the separation of the racemic mixture into its (R)- and (S)-enantiomers. Each enantiomer must be tested independently, as biological targets are chiral and will almost certainly exhibit stereoselective binding.

Conclusion and Path Forward

This technical guide outlines a rigorous, hypothesis-driven strategy to define the mechanism of action for this compound. By systematically evaluating its potential as a beta-adrenergic antagonist, a voltage-gated sodium channel blocker, or a dopamine receptor modulator, researchers can build a comprehensive pharmacological profile.

The proposed workflows prioritize validated, industry-standard assays that provide clear, interpretable data. The key next steps are:

-

Synthesize and test both the Boc-protected compound and its deprotected primary amine analog.

-

Perform chiral separation and test each enantiomer individually.

-

Execute the binding and functional assays for the three hypothesized target classes.

-

Based on the initial results, expand the investigation to include selectivity profiling against a broader panel of related receptors and ion channels.

By following this structured approach, the scientific community can efficiently elucidate the core mechanism of this compound, paving the way for its potential application in research and therapeutic development.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Zheng, W., et al. (2012). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]

-

Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Retrieved from [Link]

-

Kozłowska, A., & Szczerbowska-Boruchowska, M. (2022). Dopamine D1 receptor signaling pathways. ResearchGate. Retrieved from [Link]

-

Cabezas-Ramirez, J., et al. (2020). Dopamine Signaling in reward-related behaviors. Frontiers in Neural Circuits. Retrieved from [Link]

-

T.Jis. (2025). Voltage-Gated Na+ Channels: Activation And Action. Retrieved from [Link]

-

Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]

-

QIAGEN GeneGlobe. (n.d.). Dopamine Receptor Signaling. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

QIAGEN GeneGlobe. (n.d.). Cardiac β-adrenergic Signaling. Retrieved from [Link]

-

Wikipedia. (n.d.). Voltage-gated sodium channel. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

-

Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central. Retrieved from [Link]

-

Taylor, J. B. (2022). Physiology, Sodium Channels. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Farzam, K., & Lakhkar, A. (2023). Beta 1 Receptors. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Bagal, S. K., et al. (2013). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Slusser, L. (2020). Voltage-Gated Sodium Channels in Neurons. YouTube. Retrieved from [Link]

-

Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research. Retrieved from [Link]

-

Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

-

Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. Retrieved from [Link]

-

Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Retrieved from [Link]

-

Axo-N. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

-

Assay Guidance Manual - NCBI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

-

Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]

-

Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

-

Plant, L. D. (2021). “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. The Journal of General Physiology. Retrieved from [Link]

-

Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Novel signaling pathway through the beta-adrenergic receptor. [vivo.weill.cornell.edu]

- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. ahajournals.org [ahajournals.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. berthold.com [berthold.com]

- 13. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]

- 14. researchgate.net [researchgate.net]

- 15. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Patch Clamp Protocol [labome.com]

- 19. scientifica.uk.com [scientifica.uk.com]

- 20. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 24. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 25. 3-(Boc-氨基)-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

Chiral synthesis of (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol

An In-Depth Technical Guide to the Chiral Synthesis of (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol

Abstract

(S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is a valuable chiral building block in medicinal chemistry and drug development. Its stereodefined structure, featuring a β-amino alcohol motif, is a key pharmacophore in various biologically active molecules. The precise control of the stereochemistry at the carbinol center is paramount for achieving desired pharmacological activity and minimizing off-target effects. This guide provides a comprehensive overview of a robust and highly selective synthetic route to (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, focusing on the principles of asymmetric synthesis. We will delve into the strategic selection of precursors, the rationale behind the chosen catalytic system, and provide a detailed, field-proven experimental protocol for its synthesis, with a primary focus on the Corey-Bakshi-Shibata (CBS) reduction.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral β-amino alcohols, such as the title compound, are privileged scaffolds due to their prevalence in natural products and synthetic drugs. The critical challenge in synthesizing these molecules lies in the efficient and highly selective installation of the chiral center. This guide focuses on a convergent strategy that constructs a prochiral β-amino ketone intermediate, which is then subjected to an enantioselective reduction to establish the desired (S)-stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C-O bond of the alcohol, revealing its precursor, a prochiral ketone. The Boc-protected amine can be traced back to a simpler amine, which can be formed via a Mannich-type reaction or equivalent.

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies 3-(Boc-amino)-3-(3-chlorophenyl)propan-1-one as the pivotal intermediate. The core of the synthesis, therefore, is the enantioselective reduction of this ketone.

Synthesis of the Prochiral Ketone Precursor

The synthesis of the N-Boc-protected β-amino ketone is a critical first stage. A reliable method involves a Mannich-type reaction with 3-chlorobenzaldehyde, a suitable ketone or enolate equivalent, and an ammonia source, followed by Boc-protection. For the purpose of this guide, we will assume the availability of the precursor, 3-(Boc-amino)-3-(3-chlorophenyl)propan-1-one, as its synthesis can be achieved through various established methods.

Core Asymmetric Synthesis Strategy: Enantioselective Ketone Reduction

The conversion of the prochiral β-amino ketone to the chiral β-amino alcohol is the most critical step of the synthesis. Several powerful methods exist for this transformation.[1] We will focus on the most reliable and predictable method for this class of substrates: the Corey-Bakshi-Shibata (CBS) reduction.

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones.[2] It employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[3][4] The predictability, high enantioselectivity (often >95% ee), and operational simplicity make it a favored choice in both academic and industrial settings.[3][5]

Causality Behind Experimental Choices:

-

Catalyst: The catalyst is typically generated in situ or pre-formed from a chiral amino alcohol, most commonly (S)- or (R)-α,α-diphenyl-2-pyrrolidinemethanol, derived from proline.[6] For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is used. The rigid structure of the catalyst creates a well-defined chiral environment for the reduction.

-

Mechanism of Stereoselection: The reaction proceeds through a highly organized six-membered transition state.[4] The oxazaborolidine catalyst acts as a bifunctional system. The endocyclic boron atom coordinates to the ketone's carbonyl oxygen, activating it for reduction. Simultaneously, the borane reducing agent coordinates to the Lewis basic nitrogen atom of the catalyst.[4][7] This dual coordination orients the ketone so that the hydride from the borane is delivered to one specific face of the carbonyl (the Re-face in this case), leading to the formation of the (S)-alcohol. The steric bulk of the ketone's substituents dictates this preferential orientation.

Sources

- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

Enantioselective Synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enantioselective synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, a chiral building block of significant interest in pharmaceutical development. The document delineates a strategic synthetic pathway commencing with the preparation of a key β-amino ketone intermediate via a Mannich-type reaction, followed by a critical analysis and detailed protocols for its asymmetric reduction to the desired chiral amino alcohol. Two premier catalytic systems, the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, are presented as field-proven methods to achieve high enantioselectivity. The guide is structured to provide not only procedural steps but also the underlying mechanistic principles and practical insights essential for successful implementation in a research and development setting.

Introduction: The Significance of Chiral 3-Amino-1-propanol Scaffolds

Chiral 3-amino-1-propanol derivatives are privileged structural motifs frequently encountered in a wide array of biologically active molecules and pharmaceutical agents. The precise spatial arrangement of the amino and hydroxyl functionalities is often critical for target engagement and pharmacological efficacy. The title compound, 3-(tert-butoxycarbonyl-amino)-3-(3-chlorophenyl)-1-propanol, serves as a versatile synthon for the construction of more complex chiral molecules, where the Boc-protecting group facilitates subsequent synthetic manipulations. The development of robust and scalable enantioselective routes to such intermediates is paramount for the efficient and cost-effective production of new chemical entities.

This guide focuses on a convergent synthetic strategy, emphasizing the generation of the key chiral center through the asymmetric reduction of a prochiral ketone. This approach offers significant advantages in terms of efficiency and stereocontrol.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is strategically approached in two key stages. The initial phase involves the synthesis of the precursor β-amino ketone, followed by the pivotal enantioselective reduction to establish the chiral carbinol center.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of the β-Amino Ketone Precursor

The synthesis of the key intermediate, 3-(tert-butoxycarbonyl-amino)-1-(3-chlorophenyl)propan-1-one, is efficiently achieved through a Mannich-type reaction followed by Boc-protection.

The Mannich Reaction: A Three-Component Condensation

The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] In this synthesis, 3'-chloroacetophenone serves as the active hydrogen compound, formaldehyde is the aldehyde component, and an amine provides the amino functionality.[3][4]

The reaction proceeds through the initial formation of an electrophilic iminium ion from the amine and formaldehyde.[3] The enol form of 3'-chloroacetophenone then undergoes nucleophilic attack on the iminium ion to yield the β-amino ketone, also known as a Mannich base.[2]

Caption: Simplified Mannich reaction mechanism.

Experimental Protocol: Synthesis of 3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one

This protocol first describes the synthesis of the Mannich base hydrochloride, followed by its protection with a tert-butoxycarbonyl (Boc) group.

Part A: Synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

-

Materials:

-

3'-Chloroacetophenone

-

Paraformaldehyde

-

Ammonium chloride

-

Ethanol

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3'-chloroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq).

-

Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride.

-

Part B: Boc-Protection

-

Materials:

-

3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium bicarbonate

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Suspend 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in DCM.

-

Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one as a white solid.

-

Stage 2: Enantioselective Reduction of the Prochiral Ketone

The critical step in this synthesis is the enantioselective reduction of the prochiral β-amino ketone to the corresponding chiral alcohol. Two highly reliable and widely adopted methods are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of a wide range of ketones.[5][6] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, and a stoichiometric borane source such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[7]

Mechanism of Stereoselection:

The enantioselectivity of the CBS reduction arises from a well-organized transition state.[5] The borane reducing agent coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst, which in turn activates the borane as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst from the sterically less hindered face, leading to a highly stereoselective hydride transfer.[7]

Caption: Key steps in the CBS reduction mechanism.

Experimental Protocol: (S)-CBS Catalyzed Reduction

-

Materials:

-

3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one

-

(R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS, as a 10 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), charge a dry round-bottom flask with (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

-

Dilute with anhydrous THF and cool the solution to 0 °C.

-

Slowly add BMS (0.6 eq) to the catalyst solution and stir for 10 minutes.

-

In a separate flask, dissolve 3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford (R)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol.

-

Method 2: Noyori Asymmetric Hydrogenation

Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of functionalized ketones, utilizing a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[8][9][10] The reaction is typically carried out under a hydrogen atmosphere in the presence of a base.[11]

Mechanism of Stereoselection:

The active catalyst is a ruthenium hydride species. The substrate coordinates to the metal center, and the hydrogenation is believed to proceed through a six-membered pericyclic transition state involving the Ru-H and N-H bonds of the diamine ligand.[9] The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride transfer to the ketone.

Experimental Protocol: Ru-BINAP/Diamine Catalyzed Hydrogenation

-

Materials:

-

3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one

-

[RuCl₂( (S)-BINAP )]₂ · NEt₃ (or a similar precursor)

-

(S,S)-DPEN (1,2-diphenylethylenediamine)

-

Potassium tert-butoxide

-

Isopropanol

-

Hydrogen gas

-

-

Procedure:

-

In a glovebox, charge a pressure reactor with the ruthenium precursor (0.005 eq) and (S,S)-DPEN (0.01 eq).

-

Add a solution of potassium tert-butoxide (0.1 eq) in isopropanol.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add a solution of 3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one (1.0 eq) in isopropanol.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 8 atm).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by taking aliquots and analyzing by TLC or HPLC.

-

Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (R)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol.

-

Data Presentation and Analysis

Comparative Data for Asymmetric Reduction Methods

| Method | Catalyst | Reductant | Typical ee (%) | Advantages | Disadvantages |

| CBS Reduction | (R)- or (S)-CBS | Borane (BMS, BH₃·THF) | >95 | High ee, broad substrate scope, predictable stereochemistry | Requires stoichiometric borane, sensitive to moisture |

| Noyori Hydrogenation | Ru-(R)-BINAP/(R,R)-DPEN | H₂ | >98 | High ee and turnover numbers, uses H₂ as reductant | Requires specialized high-pressure equipment, catalyst can be air-sensitive |

Characterization and Purity Analysis

The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure. Expected ¹H NMR signals include those for the Boc group, the aromatic protons, the methine proton adjacent to the nitrogen, and the methylene protons of the propanol backbone.

-

Mass Spectrometry: To confirm the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess (ee). A typical method would involve a chiral stationary phase (e.g., polysaccharide-based) with a mobile phase of hexane/isopropanol.[12][13][14]

Typical Chiral HPLC Conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H or equivalent |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Conclusion

The enantioselective synthesis of this compound can be reliably achieved through a two-stage process involving a Mannich-type reaction to form the β-amino ketone precursor, followed by its asymmetric reduction. Both the CBS reduction and Noyori asymmetric hydrogenation offer excellent enantioselectivity and are viable methods for producing this valuable chiral building block. The choice between these methods may depend on available equipment, scale of the reaction, and cost considerations. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this and related chiral amino alcohols.

References

- Chiral separation of 3-Amino-2(2-Naphtyl)-1-Phenyl-Propanol. Method VCR0007J. HPLC. Chiral HPLC.

- †Electronic Supplementary Information (ESI)

- Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones. Benchchem.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol. Benchchem.

- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.

- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository.

- Noyori Hydrogen

- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

- The Chiral Notebook. Phenomenex.

- Corey-Bakshi-Shibata (CBS) Reduction.

- Asymmetric reduction of ketones using CBS catalyst.

- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. 2018.

- Mannich Reaction | Thermo Fisher Scientific - US.

- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons: New York, 1994.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Asymmetric hydrogen

- Noyori Asymmetric Hydrogen

- 3-(Boc-aMino)-3-(4-chlorophenyl)-1-propanol synthesis. ChemicalBook.

- Scholars Research Library - Der Pharma Chemica.

- The Mannich Reaction.

- Recent Advances in Separ

- Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. Benchchem.

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

- Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC - NIH. 2022.

- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cycliz

- This compound. CymitQuimica.

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).

Sources

- 1. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nobelprize.org [nobelprize.org]

- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 10. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. lcms.cz [lcms.cz]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Complex Drug Synthesis

In the intricate world of medicinal chemistry, the final, elegant structure of a therapeutic agent often belies the complexity of its synthesis. The journey from simple precursors to a potent and selective drug molecule is paved with critical intermediates—molecular scaffolds that, while not pharmacologically active themselves, are the unsung heroes of the synthetic route. 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is one such pivotal building block. Its unique trifunctional architecture, featuring a protected amine, a reactive primary alcohol, and a strategically halogenated aromatic ring, offers a versatile platform for constructing complex molecular entities. This guide, intended for the discerning researcher and drug development professional, delves into the synthesis, properties, and strategic applications of this chiral amino alcohol, illuminating its significance as a cornerstone in the development of next-generation therapeutics.

Core Chemical Attributes and Strategic Importance

This compound is a chiral amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group on the amine is a cornerstone of its utility.[1] This carbamate is exceptionally stable under a wide range of basic, nucleophilic, and even catalytic hydrogenation conditions, yet it can be cleanly and efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This orthogonality is fundamental to multi-step syntheses, allowing chemists to perform modifications at other parts of the molecule without disturbing the protected amine.[3]

The molecule's strategic value is further enhanced by its other functional groups:

-

The Primary Alcohol (-CH₂OH): This group serves as a versatile handle for a variety of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, providing a key attachment point for other molecular fragments.

-

The 3-Chlorophenyl Moiety: The presence of a chlorine atom on the phenyl ring is not merely a placeholder. Halogens can significantly influence a drug molecule's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of chlorine can alter the pKa of nearby functional groups and influence metabolic stability. Furthermore, the chloro-substituent can engage in specific halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.[4]

-

The Chiral Center: The carbon atom to which the Boc-amino and 3-chlorophenyl groups are attached is a stereocenter. In drug development, the specific three-dimensional arrangement of atoms is critical, as biological receptors are themselves chiral.[5] The ability to synthesize enantiomerically pure forms of this building block is paramount, as different enantiomers of a drug can have vastly different efficacy and safety profiles.[5][6][7]

Synthesis of Enantiomerically Pure this compound

The preparation of this chiral building block in high optical purity is crucial for its application in medicinal chemistry. A common and effective strategy involves the asymmetric reduction of a prochiral ketone precursor.

Experimental Protocol 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction